molecular formula C3H6BrClO B14417673 3-Bromo-2-chloropropan-1-ol CAS No. 84907-15-3

3-Bromo-2-chloropropan-1-ol

Cat. No.: B14417673
CAS No.: 84907-15-3
M. Wt: 173.43 g/mol
InChI Key: GYDGVDCCKGTKNW-UHFFFAOYSA-N
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Description

3-Bromo-2-chloropropan-1-ol is an organic compound with the molecular formula C3H6BrClO and a molecular weight of 173.44 g/mol . This halogenated alcohol serves as a versatile bifunctional synthetic intermediate in organic chemistry and medicinal chemistry research. It possesses both a bromo and a chloro substituent on a short propanol backbone, allowing it to act as a key building block for the synthesis of more complex molecules. Researchers can utilize its reactive halogens in various nucleophilic substitution reactions, alkylations, and cyclization processes to construct diverse chemical libraries. Its value lies in its ability to introduce specific molecular fragments or to serve as a scaffold for the development of potential pharmacologically active compounds. Handle with care as it is for research use only in a controlled laboratory setting. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84907-15-3

Molecular Formula

C3H6BrClO

Molecular Weight

173.43 g/mol

IUPAC Name

3-bromo-2-chloropropan-1-ol

InChI

InChI=1S/C3H6BrClO/c4-1-3(5)2-6/h3,6H,1-2H2

InChI Key

GYDGVDCCKGTKNW-UHFFFAOYSA-N

Canonical SMILES

C(C(CBr)Cl)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Directed Synthesis Pathways for 3-Bromo-2-chloropropan-1-ol

The synthesis of this compound, a vicinal halohydrin, can be achieved through several strategic pathways that prioritize regioselectivity and stereoselectivity. These methods often involve the careful manipulation of precursors and reaction conditions to direct the addition of halogen and hydroxyl groups to specific positions on a propane (B168953) backbone.

Regioselective and Stereoselective Synthetic Approaches for Halogenated Propanols

The synthesis of halogenated propanols, such as this compound, requires precise control over the placement of the different halogen atoms and the hydroxyl group. Regioselectivity, the control of which position a substituent bonds to, and stereoselectivity, the control of the spatial orientation of that bond, are paramount.

One common approach involves the ring-opening of epoxides. For instance, the reaction of an epoxide with a hydrohalic acid or a metal halide can yield a halohydrin. testbook.com The regioselectivity of this reaction is often governed by Markovnikov's rule, where the nucleophile (in this case, the halide ion) attacks the more substituted carbon atom of the epoxide ring. testbook.commasterorganicchemistry.com However, the synthesis of this compound presents a unique challenge due to the presence of two different halogens.

Stereoselective synthesis of vicinal halohydrins can be achieved through methods like organocatalyzed aldol (B89426) reactions. cjcatal.comresearchgate.net For example, the reaction between chloroacetone (B47974) and an aldehyde using a chiral organocatalyst can produce α-chloro-β-hydroxy ketones with high anti-selectivity and enantioselectivity. cjcatal.comresearchgate.net Subsequent reduction of the ketone and conversion of a hydroxyl group to a bromide would be necessary to arrive at the target molecule.

Enzymatic approaches using halohydrin dehalogenases (HHDHs) have also been explored for the stereoselective synthesis of halohydrins. nih.govrsc.org These enzymes can catalyze the reversible transformation of epoxides, offering a green and efficient route to chiral halohydrins. nih.gov

Halogenation Reactions of Propane Derivatives and Precursors

Direct halogenation of propane or propanol (B110389) is generally not a suitable method for the synthesis of this compound due to the lack of selectivity, leading to a mixture of polyhalogenated products. pearson.com A more controlled approach involves the use of propane derivatives with pre-existing functional groups that direct the halogenation to specific positions.

For instance, starting with a precursor like allyl alcohol, one could envision a sequence of reactions to introduce the bromine and chlorine atoms regioselectively. scribd.com Another strategy involves the halogenation of a propanol derivative where other positions are protected. The hydroxyl group itself can be a directing group, but its influence may not be sufficient to achieve the desired regioselectivity in a direct dihalogenation reaction.

A more viable route involves the use of precursors like 1,3-dichloropropene (B49464) or 1-bromo-3-chloropropane (B140262). google.com However, these routes can involve multiple steps and may suffer from low yields. google.com The synthesis of 1-bromo-3-chloropropane itself can be achieved by the hydrobromination of allyl chloride. google.comgoogle.com

PrecursorReagentsProduct(s)Notes
Allyl chlorideHBr1-Bromo-3-chloropropane and 2-bromo-1-chloropropaneReaction conditions can influence the product ratio. google.com
1-Bromopropaneaq. NaOHPropan-1-olA nucleophilic substitution reaction. chemguide.co.uk
1-Bromo-2-methylpropaneaq. NaOH2-Methylpropan-1-olNucleophilic substitution. mrcolechemistry.co.uk

Synthesis via Addition Reactions of Hypohalous Acids to Allyl Halides

A key method for synthesizing mixed halohydrins like this compound is the addition of a hypohalous acid to an allyl halide. acs.orgresearchgate.net The regiochemistry of this addition is crucial.

The reaction of hypobromous acid (HOBr) with allyl chloride results in a mixture of isomers. A study found that this reaction yields 2-bromo-3-chloropropan-1-ol (73±1%), 1-bromo-3-chloropropan-2-ol (B1265474) (26±1%), and a very small amount of this compound (≯0.8%). researchgate.net

Conversely, the reaction of hypochlorous acid (HOCl) with allyl bromide provides a different product distribution: 2-bromo-3-chloropropan-1-ol (28%), 1-bromo-3-chloropropan-2-ol (32%), and a significant amount of the desired this compound (40%). researchgate.net This demonstrates that the choice of allyl halide and hypohalous acid is critical in directing the synthesis towards the desired isomer.

The mechanism of this reaction involves the formation of a halonium ion intermediate, which is then attacked by water. masterorganicchemistry.comacs.org The regioselectivity is determined by the electronic and steric effects of the substituents on the double bond.

ReactionProduct DistributionReference
Hypobromous acid + Allyl chloride2-bromo-3-chloropropan-1-ol (73±1%), 1-bromo-3-chloropropan-2-ol (26±1%), this compound (≯0.8%) researchgate.net
Hypochlorous acid + Allyl bromide2-bromo-3-chloropropan-1-ol (28%), 1-bromo-3-chloropropan-2-ol (32%), this compound (40%) researchgate.net

Development of Halohydrin Formation Methodologies

The formation of halohydrins is a fundamental transformation in organic synthesis. testbook.comacs.org Traditional methods involve the addition of hypohalous acids to alkenes. acs.org These reactions are typically regioselective, following Markovnikov's rule, and exhibit anti-stereospecificity. testbook.commasterorganicchemistry.com

Modern methodologies have focused on developing more efficient and selective catalysts for halohydrin synthesis. For example, ceric ammonium (B1175870) nitrate (B79036) has been shown to effectively catalyze the ring-opening of epoxides with halide ions to produce β-halohydrins with high yields and regioselectivity. tandfonline.com

Other approaches include the use of N-halosuccinimides (such as NBS or NCS) in the presence of water as a source of the electrophilic halogen and the nucleophilic hydroxyl group. openstax.org These reagents are often easier to handle and more selective than molecular halogens.

The development of methods for the synthesis of mixed halohydrins, where the two halogens are different, is a more specialized area of research. As discussed previously, the reaction of hypohalous acids with allyl halides is a key strategy. researchgate.net

Flow Chemistry Adaptations for Enhanced Synthesis Control and Yield

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful tool for organic synthesis, offering improved control over reaction parameters, enhanced safety, and often higher yields compared to traditional batch processes. mdpi.compolimi.it These advantages are particularly relevant for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction time.

Flow chemistry has been successfully applied to the synthesis of various active pharmaceutical ingredients and complex organic molecules, demonstrating its potential for the controlled synthesis of halogenated compounds. mdpi.com

Mechanistic Studies of Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of its three functional groups: the primary alcohol, the secondary chloride, and the primary bromide. The electron-withdrawing effects of the halogens influence the acidity of the hydroxyl proton and the electrophilicity of the carbon atoms to which they are attached.

The presence of two different halogens on adjacent carbons allows for a rich and complex reaction chemistry. The relative reactivity of the C-Cl and C-Br bonds in nucleophilic substitution reactions is a key feature. Generally, the C-Br bond is weaker and bromide is a better leaving group than chloride, suggesting that nucleophilic attack might preferentially occur at the carbon bearing the bromine atom.

Reactions involving the hydroxyl group, such as oxidation or esterification, are also possible. Intramolecular reactions, such as the formation of an epoxide under basic conditions, are a likely and important transformation. The regioselectivity of this ring closure would depend on which halogen is displaced. Given that bromide is a better leaving group, the formation of 2-chloro-3-bromopropylene oxide would be the expected initial product.

Detailed mechanistic studies often involve kinetic analysis, isotopic labeling, and computational modeling to elucidate the transition states and intermediates of these transformations. Such studies are crucial for understanding and predicting the behavior of this compound in various chemical environments.

Nucleophilic Substitution Reactions Involving Halogen and Hydroxyl Groups

The carbon-halogen bonds in this compound are susceptible to nucleophilic attack. Nucleophiles, which are electron-rich species, are attracted to the electron-deficient carbon atoms bonded to the electronegative halogen atoms. s3waas.gov.in The reaction proceeds via a nucleophilic substitution mechanism, where the incoming nucleophile replaces the halogen atom, which departs as a halide ion. s3waas.gov.inchemguide.co.uk The relative reactivity of the C-Br and C-Cl bonds is influenced by bond strength, with the C-Br bond being generally weaker and thus more susceptible to cleavage.

The hydroxyl group can also participate in substitution reactions. Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), facilitating its replacement by a nucleophile.

A common example of nucleophilic substitution is the reaction with hydroxide (B78521) ions, which can lead to the formation of an alcohol by replacing a halogen. chemguide.co.uk The specific product formed depends on which halogen is substituted.

Oxidation Chemistry of the Primary Alcohol Functionality

The primary alcohol group in this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. savemyexams.comchemistryviews.orgwikipedia.org

Oxidation to Aldehydes: Mild oxidizing agents are used to convert the primary alcohol to an aldehyde. masterorganicchemistry.com To prevent further oxidation to a carboxylic acid, the aldehyde product, which typically has a lower boiling point than the starting alcohol, can be distilled off as it forms. savemyexams.com Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane. chemistryviews.orgmasterorganicchemistry.com The reaction must be performed in the absence of water to prevent the formation of an aldehyde hydrate, which can be further oxidized. wikipedia.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (formed from CrO₃ in H₂SO₄), will oxidize the primary alcohol directly to a carboxylic acid. chemistryviews.orgmasterorganicchemistry.com This reaction often proceeds through an intermediate aldehyde. wikipedia.org

The table below summarizes common oxidizing agents and their products.

Oxidizing AgentProduct
Pyridinium chlorochromate (PCC)3-Bromo-2-chloropropanal
Dess-Martin Periodinane3-Bromo-2-chloropropanal
Potassium permanganate (KMnO₄)3-Bromo-2-chloropropanoic acid
Chromic Acid (H₂CrO₄)3-Bromo-2-chloropropanoic acid

Reduction Pathways and Products

Reduction of this compound can target either the carbonyl group (if oxidized) or the carbon-halogen bonds.

Reduction of Carbonyls: If the alcohol is first oxidized to an aldehyde or ketone, the resulting carbonyl group can be reduced back to an alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). To reduce an aldehyde to a methyl group, as in the conversion of 3-bromopropanal (B3055480) to 1-bromopropane, the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) is effective while preserving the halogen. infinitylearn.com

Dehalogenation: The carbon-halogen bonds can be reduced, leading to the removal of the halogen atoms. This process, known as dehalogenation, can be achieved using reducing agents like zinc metal. vaia.comstackexchange.com In the case of vicinal dihalides, this reaction typically yields an alkene. vaia.com

Elimination Reactions Leading to Unsaturated Derivatives

Elimination reactions of this compound can lead to the formation of unsaturated compounds. One such reaction is dehydrohalogenation, which involves the removal of a hydrogen atom and a halogen atom from adjacent carbons to form a double bond. unacademy.combyjus.com This reaction is typically carried out in the presence of a strong base. unacademy.com The treatment of vicinal dihalides with a strong base can lead to the formation of alkynes through two successive elimination reactions. byjus.com

Investigation of Halonium Ion Intermediates in Reaction Mechanisms

The reactions of vicinal halohydrins, such as this compound, often proceed through a cyclic halonium ion intermediate. chemistrysteps.commasterorganicchemistry.com For instance, in the formation of halohydrins from alkenes, the initial step is the electrophilic addition of a halogen to the double bond, forming this three-membered ring intermediate. chemistrysteps.comlibretexts.org This charged and strained ring is highly reactive and is readily attacked by a nucleophile. chemistrysteps.com The nucleophilic attack occurs from the side opposite to the C-halogen bond, resulting in an anti-addition product. masterorganicchemistry.com The presence of water or an alcohol as a solvent can lead to its participation as a nucleophile, attacking the halonium ion to form a halohydrin. masterorganicchemistry.comlibretexts.org

Influence of Reaction Conditions on Pathway Selectivity (e.g., Solvent Effects, Acidic Conditions)

The selectivity of reactions involving this compound is highly dependent on the reaction conditions.

Solvent Effects: The choice of solvent can determine the outcome of a reaction. For example, in the halogenation of an alkene, using an inert solvent like carbon tetrachloride leads to a vicinal dihalide. chemistrysteps.com However, if a nucleophilic solvent like water is used, a halohydrin is the major product because the solvent molecules, present in large excess, act as the nucleophile. chemistrysteps.comlibretexts.org Polar protic solvents like water, alcohol, and acetic acid are known to favor S_N1 reactions. s3waas.gov.in

Acidic Conditions: The presence of acid can significantly influence the reactivity. For instance, under acidic conditions, the hydroxyl group of an alcohol can be protonated, converting it into a much better leaving group (water). This facilitates nucleophilic substitution reactions at the carbon bearing the hydroxyl group. Acidified conditions are also necessary for many oxidation reactions using reagents like potassium dichromate(VI). savemyexams.com

Derivatization Strategies and Analogue Synthesis

The functional groups of this compound serve as handles for various derivatization reactions to synthesize analogues.

Ester and Ether Formation: The primary alcohol can be converted into esters through reaction with carboxylic acids or their derivatives. It can also be converted into ethers via reactions like the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide. chemistrysteps.com

Substitution of Halogens: The bromine and chlorine atoms can be replaced by a variety of nucleophiles to introduce new functional groups. For example, reaction with amines can introduce amino groups, and reaction with thiols can introduce thioether linkages.

Cyclization Reactions: Intramolecular reactions can lead to the formation of cyclic compounds. For example, treatment of a halohydrin with a strong base can lead to an intramolecular S_N2 reaction, where the deprotonated hydroxyl group acts as a nucleophile to displace the adjacent halogen, forming an epoxide. chemistrysteps.comnih.gov

The synthesis of various analogues, such as those involving the reaction of phthalazine-1(2H)-selenone and phthalazine-1(2H)-thione with 3-chloropropanol, has been reported. mdpi.com

Incorporation of Bromo and Chloro Functional Groups into Complex Molecules

The presence of both bromine and chlorine atoms on the propanol backbone provides differential reactivity that can be exploited for the sequential introduction of these functionalities into more complex molecular frameworks. The bromine atom, being a better leaving group than chlorine, can be selectively displaced by nucleophiles under milder conditions. This inherent reactivity difference facilitates controlled, stepwise synthetic strategies.

The general utility of bromo-organic compounds in synthesis includes a wide array of transformations such as bromination, cohalogenation, cyclization, and substitution reactions. sci-hub.se In the context of this compound, the carbon-halogen bonds are key electrophilic sites. Nucleophilic substitution reactions, typically following an S_N2 mechanism, allow for the attachment of various moieties to the propan-1-ol skeleton. For example, the chlorine atom can be substituted by nucleophiles like amines or thiols, a reaction pathway demonstrated in analogous halohydrins such as 1-(4-bromophenyl)-3-chloropropan-1-ol. This reactivity enables the covalent linking of the chloro- or bromopropyl alcohol unit to larger molecules, effectively incorporating the dual halogen functionality for further synthetic elaboration.

The hydroxyl group can also direct or participate in these transformations. For instance, it can be converted into a better leaving group or used to form ethers or esters, thereby modifying the molecule's reactivity and enabling different pathways for incorporating the halogenated backbone.

Utilization as a Building Block in the Synthesis of Organic Targets

This compound and its isomers serve as valuable building blocks in the synthesis of diverse organic targets, particularly in the pharmaceutical industry. The compound is recognized as a novel chiral building block for producing pharmaceutically relevant compounds. researchgate.net Its three reactive centers—the hydroxyl group and the two carbon-halogen bonds—can be manipulated to construct larger molecules.

The utility of halogenated alcohols as precursors is well-documented. For example, related compounds like 3-bromobutan-2-ol (B1626315) are employed as precursors in the synthesis of chiral intermediates for pharmaceuticals. Similarly, this compound can be used to synthesize heterocyclic compounds. The general strategy involves the reaction of 1,3-dihaloalkanes with nucleophiles like sodium sulfide (B99878) to form four-membered thietane (B1214591) rings, which are important motifs in medicinal chemistry. beilstein-journals.org The differential reactivity of the C-Br and C-Cl bonds in this compound allows for controlled cyclization reactions to form substituted heterocyclic systems.

The compound's role as a trifunctional building block is highlighted in its potential to generate key intermediates. For instance, epoxidation via intramolecular displacement of one of the halogens by the deprotonated alcohol would yield a halogenated epoxide, a highly reactive and versatile intermediate for further synthetic transformations.

Preparation of Chiral Intermediates from Halogenated Alcohols

Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. Consequently, the synthesis of enantiomerically pure intermediates is a critical aspect of pharmaceutical chemistry. Halogenated alcohols like this compound are valuable precursors for such intermediates.

A key strategy for obtaining chiral forms from a racemic mixture is through enzymatic kinetic resolution. This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of the racemate. Research has demonstrated the successful application of this method for derivatives of 1-bromo-3-chloro-2-propanol. researchgate.net In one study, lipase-catalyzed enantioselective acylation of racemic (RS)-1-bromo-3-chloro-2-propanol was used to produce the enantiomerically enriched (S)-1-bromo-3-chloro-propan-2-yl acetate (B1210297). researchgate.net This enzymatic process effectively separates the two enantiomers, providing access to both the optically active acetate and the remaining unreacted alcohol.

This methodology is broadly applicable to other halogenated alcohols. Lipase-catalyzed resolutions have been successfully used to prepare the four stereoisomers of 3-bromo-2-butanol from its racemic precursors. researchgate.net The general approach involves either the selective hydrolysis of an ester or the selective esterification of an alcohol, yielding products with high enantiomeric excess.

Table 1: Lipase-Catalyzed Resolution of (RS)-1-bromo-3-chloro-2-propanol

Substrate Enzyme Reaction Type Product Outcome Reference
(RS)-1-bromo-3-chloro-2-propanol Lipase (B570770) Enantioselective acylation (S)-1-bromo-3-chloropropan-2-yl acetate Successful separation of enantiomers researchgate.net
(±)-syn- and (±)-anti-3-bromo-2-butanol acetates Lipase Hydrolysis Enantiomerically pure alcohols and acetates Preparation of all four stereoisomers in >95% ee researchgate.net

Rational Design and Synthesis of Novel Halogenated Alcohol Analogues

The rational design of analogues of this compound involves the systematic modification of its structure to fine-tune its chemical and physical properties for specific applications. This can include altering the position of the halogens or the hydroxyl group, changing the halogen atoms themselves (e.g., to fluorine or iodine), or introducing other substituents onto the three-carbon chain.

The synthesis of such analogues often relies on established reaction pathways. For example, S_N2 alkylation reactions can be used to modify the core structure and produce a variety of derivatives. The reactivity of these analogues is influenced by their structure. For instance, the position of the hydroxyl group is critical; primary alcohols typically undergo nucleophilic substitution faster than secondary alcohols due to reduced steric hindrance.

One approach to creating analogues is through the reaction of the alcohol with various phenols. A study on the resolution of 1-bromo-3-chloro-2-propanol derivatives mentions the chemical synthesis of its phenoxy derivatives, which were then successfully separated into their respective enantiomers using high-performance liquid chromatography (HPLC) on a chiral column. researchgate.net This demonstrates a practical route to novel, chiral analogues where the bromine or chlorine is displaced by a phenoxy group, leading to compounds with significantly different properties.

The design process considers how structural changes will impact reactivity. Replacing chlorine with iodine would create a more reactive C-X bond, while replacing it with fluorine would make it significantly less reactive. Adding alkyl groups to the carbon backbone would increase steric hindrance, potentially slowing down S_N2 reactions but favoring elimination pathways. These principles guide the synthesis of new halogenated alcohol analogues with tailored reactivity for use as specialized chemical probes or building blocks.

Stereochemical Investigations and Chiral Technologies

Stereoisomerism and Configurational Analysis of 3-Bromo-2-chloropropan-1-ol

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. edubull.com The compound this compound possesses a single stereogenic center at the second carbon atom (C2), the carbon bonded to the chlorine atom, the hydroxyl group, the bromomethyl group, and a hydrogen atom. Due to this chiral center, the molecule is not superimposable on its mirror image, giving rise to a pair of stereoisomers known as enantiomers. edubull.com

These enantiomers are designated based on their absolute configuration using the Cahn-Ingold-Prelog (CIP) priority rules. The configuration describes the specific spatial arrangement of the atoms. uou.ac.in For this compound, the two enantiomers are (R)-3-Bromo-2-chloropropan-1-ol and (S)-3-Bromo-2-chloropropan-1-ol. A mixture containing equal amounts of both enantiomers is called a racemic mixture or racemate, which is optically inactive. edubull.com The separation and selective synthesis of these individual enantiomers are critical because they often exhibit different biological activities and interactions with other chiral molecules.

Enantioselective and Diastereoselective Synthesis of Halogenated Alcohols

The demand for enantiomerically pure compounds has driven the development of sophisticated synthetic strategies. Enantioselective synthesis aims to produce a single enantiomer of a chiral product, while diastereoselective synthesis focuses on forming a specific diastereomer when multiple stereocenters are created. Vicinal halohydrins (vic-halohydrins), which have a halogen and a hydroxyl group on adjacent carbons, are highly valuable building blocks for synthesizing a wide array of natural products and pharmaceuticals. nih.gov

Enzymatic catalysis presents a powerful and environmentally friendly alternative to traditional chemical methods for obtaining optically active compounds. nih.govresearchgate.net In the context of halogenated alcohols, enzymes are used for the chiral resolution of a racemic mixture. This process involves the enzyme selectively catalyzing a reaction on one enantiomer at a much faster rate than the other, allowing the reacted and unreacted enantiomers to be separated. rsc.org

Several classes of enzymes are employed for this purpose, including:

Lipases and Esterases: These enzymes catalyze the enantioselective acylation or hydrolysis of alcohol derivatives. nih.gov

Ketoreductases (or Alcohol Dehydrogenases): These enzymes perform asymmetric reduction of prochiral ketones to produce chiral alcohols. nih.govacs.org

Halohydrin Dehalogenases: These enzymes can catalyze stereoselective transformations of halohydrins. nih.gov

Cytochrome P450 Monooxygenases: These are used for asymmetric hydroxylation reactions. nih.gov

The combination of a metal-catalyzed racemization of the slower-reacting enantiomer with an enzymatic kinetic resolution can lead to a dynamic kinetic resolution (DKR), which theoretically allows for a 100% yield of the desired enantiomerically pure product. rsc.orgunipd.it

Lipase-catalyzed kinetic resolution is a widely used and highly effective method for resolving racemic alcohols, including halogenated ones. unipd.it The strategy typically involves the enantioselective acylation of the alcohol using an acyl donor, where the lipase (B570770) preferentially acylates one enantiomer, leaving the other unreacted. metu.edu.tr Alternatively, the resolution can be performed via the enantioselective hydrolysis of a racemic ester derivative of the alcohol. polimi.it

Research has demonstrated the successful resolution of racemic 1-bromo-3-chloropropan-2-ol (B1265474) derivatives. In one study, while direct HPLC methods could not resolve the enantiomers of (RS)-1-bromo-3-chloropropan-2-ol, its phenoxy derivatives were successfully separated. researchgate.net The study also monitored the lipase-catalyzed enantioselective synthesis of (S)-1-bromo-3-chloropropan-2-yl acetate (B1210297) from the racemic alcohol, highlighting the utility of this method. researchgate.net

Lipases from various microbial sources are commonly used, with Candida antarctica lipase B (often immobilized and sold as Novozym 435) and lipases from Pseudomonas species being particularly prominent due to their high selectivity and broad substrate tolerance. polimi.itdiva-portal.orgresearchgate.net The choice of solvent and acyl donor can significantly impact the reaction's rate and enantioselectivity (expressed as the enantiomeric ratio, E). beilstein-journals.org For instance, the kinetic resolution of 1-(10H-phenothiazin-10-yl)propan-2-ol, a structurally different but functionally similar secondary alcohol, showed that using vinyl butanoate as the acyl donor with Novozym 435 resulted in excellent enantiomer separation with an E value of 747. beilstein-journals.org

Examples of Lipase-Catalyzed Kinetic Resolution of Alcohols
EnzymeSubstrateReaction TypeKey FindingReference
Lipase from Pseudomonas sp.Racemic halohydrinsAsymmetric acetylationAfforded optically active β-halo alcohols and acetates in high enantiomeric excess (68% to >98%). researchgate.net researchgate.net
Candida antarctica Lipase B (CALB)Halogenated sec-alcoholsKinetic ResolutionHigh enantioselectivity was achieved with some halogenated sec-alcohols. diva-portal.org diva-portal.org
Candida cylindracea Lipase (CCL)3-chloro-3-arylpropanolsAcylationProvided the best enantioselectivity among enzymes tested, yielding products with up to 78% ee. metu.edu.tr metu.edu.tr
Novozym 435 (Immobilized CALB)Indene bromohydrin acetateAlcoholysisProduced enantiomerically enriched (1S,2S)-(+)-2-bromoindan-1-ol. researchgate.net researchgate.net
Lipase PS (from Amano)Racemic alcohol precursor for IvabradineHydrolysisAchieved a 96:4 enantiomeric ratio of the desired (S)-alcohol. polimi.it polimi.it

Asymmetric synthesis provides a direct route to enantiomerically pure halohydrins from prochiral substrates, avoiding the 50% theoretical yield limit of classical kinetic resolution. rsc.org A primary method is the asymmetric reduction of a prochiral α-haloketone. For example, an optically active this compound could be synthesized by the enantioselective reduction of 1-bromo-3-chloropropan-2-one.

This transformation is often achieved using biocatalysts like ketoreductases or alcohol dehydrogenases, which can deliver chiral alcohols with high conversion rates and excellent enantiomeric purity (>99% ee). researchgate.netacs.orgresearchgate.net For instance, a carbonyl reductase from Kluyveromyces thermotolerans (KtCR) was identified for its high efficiency in the asymmetric reduction of various substituted aryl ketones, producing valuable aryl halohydrins. acs.org Similarly, mutants of secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) have been used for the asymmetric reduction of 2-haloacetophenones to yield their corresponding optically active (S)- or (R)-2-halo-1-arylethanols with high enantioselectivity. kaust.edu.sa

Another approach involves the stereospecific ring-opening of a prochiral epoxide. fiveable.me While not directly applicable to synthesizing this compound in one step, this highlights a common strategy for generating halohydrins with controlled stereochemistry. The reaction of an alkene with a halogen in a nucleophilic solvent like water also forms a halohydrin, proceeding via an anti-addition mechanism. libretexts.orgmasterorganicchemistry.com If the starting alkene is chiral or a chiral catalyst is used, this can be adapted for asymmetric synthesis.

Stereochemical Influence on Molecular Recognition and Interactions

The specific three-dimensional arrangement of atoms in a chiral molecule—its stereochemistry—is fundamental to how it interacts with other chiral entities, such as the active sites of enzymes or cellular receptors. The difference in spatial orientation between the (R) and (S) enantiomers of this compound means they will not fit into a chiral binding site in the same way.

This principle of chiral recognition is the basis for the enzymatic resolutions discussed previously. An enzyme's active site is a complex, chiral environment. For lipase-catalyzed resolution, the enantioselectivity arises from the difference in the transition-state energies (ΔΔG#) when each enantiomer binds to the enzyme to form a diastereomeric complex. diva-portal.org One enantiomer, the "fast-reacting" one, fits more favorably into the active site, allowing for efficient catalysis. The other, "slow-reacting" enantiomer, binds in a less favorable orientation, often due to steric hindrance where a larger substituent is forced into a small binding pocket, thus reacting much more slowly or not at all. diva-portal.org This differential interaction allows for the selective transformation and subsequent separation of the enantiomers, providing a powerful tool for accessing optically pure halogenated alcohols.

Advanced Spectroscopic and Analytical Characterization

Chromatographic Methodologies for Separation and Isolation

Chromatographic techniques are indispensable for the separation and quantification of halogenated propanols from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used methods in this context.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and resolution of halogenated alcohol derivatives, including the enantiomers of 1-bromo-3-chloro-2-propanol. researchgate.net The separation of these racemic compounds is often challenging, necessitating the use of specialized chiral columns. researchgate.net

Research has shown that while reversed-phase columns may not successfully resolve the enantiomers, normal-phase chiral columns, such as Chiralcel ODH, can achieve effective separation. researchgate.net For instance, the phenoxy derivatives of (RS)-1-bromo-3-chloro-2-propanol have been successfully separated using a mobile phase of n-hexane and isopropanol (B130326) on an ODH column. researchgate.net This method has been validated for linearity, range, accuracy, and precision, proving its reliability for monitoring enantioselective synthesis processes. researchgate.net

The choice of stationary phase is critical. Columns with phenyl-based chemistries, like Phenyl-Hexyl or PFP (pentafluorophenyl), can offer alternative selectivities for halogenated aromatic compounds by leveraging different pi-pi interactions. chromforum.org Furthermore, optimizing parameters such as temperature can significantly improve resolution in some assays. chromforum.org

Table 1: HPLC Parameters for Resolution of Halogenated Alcohol Derivatives

Parameter Value/Condition Source
Technique High-Performance Liquid Chromatography (HPLC) researchgate.net
Column Type Normal Phase Chiral Column (Chiralcel ODH) researchgate.net
Mobile Phase n-hexane:isopropanol (80:20) researchgate.net
Flow Rate 0.5 mL/min researchgate.net
Detection 254 nm researchgate.net
Application Separation of (RS)-1-bromo-3-chloro-2-propanol derivatives researchgate.net

Gas Chromatography coupled with Mass Spectrometry (GC-MS) stands as a highly effective and selective method for the determination of chloropropanols, such as 3-monochloropropane-1,2-diol (3-MCPD) and 1,3-dichloropropan-2-ol (1,3-DCP), in various matrices. nih.govgavinpublishers.com This technique is often employed for the simultaneous analysis of these compounds, which can be formed during food processing. nih.govgavinpublishers.com

Due to the high polarity and relatively low molecular weight of chloropropanols, derivatization is a common step to enhance volatility and detection sensitivity for GC-MS analysis. gavinpublishers.com Reagents like N-heptafluorobutyrylimidazole or silylating agents are used to increase the molecular mass of the analytes, leading to more specific and sensitive detection. gavinpublishers.comnih.gov For instance, a method using N-heptafluorobutyrylimidazole as a derivatization reagent has shown high specificity and sensitivity in the analysis of chloropropanol (B1252657) fatty acid esters. gavinpublishers.com Another approach involves silylation with reagents like N,O-bis-(trimethylsilyl)trifluoroacetamide to form trimethyl silyl (B83357) ethers of the chloropropanols, which are then analyzed by GC-MS. nih.govresearchgate.net

The analytical methods developed using GC-MS are validated for several parameters including selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.gov For example, one improved GC-MS method for the simultaneous determination of 3-MCPD and 1,3-DCP demonstrated high recovery rates, indicating its reliability. nih.gov The degradation of these compounds can also be monitored, with hydrolysis being a potential pathway, leading to the formation of other products. europa.eu

Table 2: GC-MS Method Parameters for Chloropropanol Analysis

Parameter Value/Condition Source
Technique Gas Chromatography–Mass Spectrometry (GC-MS) nih.govgavinpublishers.com
Derivatization N-heptafluorobutyrylimidazole or Silylation Reagents gavinpublishers.comnih.gov
Column Agilent DB-5MS (30 m × 0.25 mm, 0.25 µm) nih.gov
Injector Temp. 250 °C nih.gov
Carrier Gas Helium (He) at 0.8 mL/min nih.gov
Detection Mode Selected Ion Monitoring (SIM) gavinpublishers.com

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are pivotal in unraveling the intricate structural details and conformational preferences of 3-Bromo-2-chloropropan-1-ol. Nuclear Magnetic Resonance (NMR), microwave, and Raman spectroscopies each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for gaining mechanistic insights and understanding the conformational preferences of halogenated propanols. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within the molecule.

For compounds like 3-bromo-propan-1-ol, the ¹H NMR spectrum reveals distinct signals for the protons on each carbon, with chemical shifts and coupling constants that are sensitive to the molecular structure. researchgate.net For example, in the ¹H NMR spectrum of 3-bromo-propan-1-ol in CDCl₃, the triplet at approximately 4.24 ppm corresponds to the methylene (B1212753) group adjacent to the hydroxyl group (O-CH₂), while the triplet around 3.40 ppm is assigned to the methylene group adjacent to the bromine atom (CH₂-Br). researchgate.net The multiplet in between represents the central methylene group. researchgate.net

Conformational analysis of similar molecules, like chloroacetone (B47974), has been successfully performed using NMR in conjunction with theoretical calculations. auremn.org.br The study of coupling constants in different solvents can provide information about the relative populations of different conformers. auremn.org.br This approach can be extended to this compound to determine the preferred spatial arrangement of its substituents.

Table 3: Representative ¹H NMR Data for a Related Halogenated Propanol (B110389)

Functional Group Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Source
O-CH 4.24 triplet 6.2 researchgate.net
CH ₂-N₃ 3.40 triplet 6.7 researchgate.net
C-CH ₂-C 1.95 multiplet researchgate.net

Note: Data for 3-azido-propan-1-ol, a structurally related compound.

Microwave spectroscopy offers unparalleled resolution for determining the precise rotational constants and, consequently, the detailed three-dimensional structures of different conformers of molecules in the gas phase. This technique is particularly valuable for studying the subtle effects of weak intramolecular interactions, such as hydrogen bonding to halogen atoms. rsc.org

A study on bromo- and chloropropanols utilized microwave spectroscopy to characterize their constitutional and conformational isomers. rsc.org For the bromopropanols, the entire nuclear quadrupole coupling tensors were accurately determined, providing insight into the electronic environment of the bromine nucleus. rsc.org The asymmetry in these tensors has been linked to the strength of intramolecular hydrogen bonds. rsc.org

The experimental rotational constants obtained from microwave spectra serve as stringent benchmarks for theoretical calculations, allowing for the validation and refinement of computational models used to predict molecular structures and energetics. rsc.orgrsc.org

Table 4: Conformational Analysis of Halogenated Propanols by Microwave Spectroscopy

Compound Family Key Findings Spectroscopic Constants Determined Source
Bromo- and Chloropropanols Vibrational and rotational characterization of constitutional and conformational isomers. Rotational constants, nuclear quadrupole coupling tensors. rsc.org
Re-examination of a previous study on chloropropanols. Asymmetry parameters of the nuclear quadrupole coupling tensor. rsc.org
Link between tensor asymmetry and hydrogen bond strength. rsc.org

Raman jet spectroscopy is a powerful technique for probing the vibrational modes of molecules under collision-free conditions in a supersonic jet. This method provides detailed information about the vibrational frequencies of different conformers, which can be used to identify and characterize them.

In a study of bromo- and chloropropanols, Raman jet spectroscopy was used to vibrationally characterize the constitutional and conformational isomers. rsc.org The OH-stretching frequency is particularly sensitive to the conformational state and the presence of intramolecular hydrogen bonds. A downshift in this frequency is indicative of hydrogen bonding. rsc.org

For example, in the case of 1-bromopropan-2-ol, signals in the Raman spectrum at 3608 cm⁻¹ and 3598 cm⁻¹ were assigned to the gG′ and g′G conformers, respectively. rsc.org These experimental vibrational frequencies provide critical data for benchmarking theoretical calculations, such as those based on density functional theory (DFT), which can predict the vibrational spectra of different isomers. rsc.orgrsc.org

Table 5: Vibrational Frequencies of Halogenated Propanol Conformers from Raman Jet Spectroscopy

Compound Conformer OH-Stretching Frequency (cm⁻¹) Source
1-bromopropan-2-ol gG′ 3608 rsc.org
1-bromopropan-2-ol g′G 3598 rsc.org
1-chloropropan-2-ol gG′ 3619 rsc.org
1-chloropropan-2-ol g′G 3609 rsc.org

Time-Resolved Spectroscopy for Identification of Transient Intermediates

Time-resolved spectroscopy is a powerful class of techniques used to observe the evolution of chemical species in real-time, capturing the formation and decay of short-lived intermediates that are otherwise invisible to conventional spectroscopic methods. By employing pump-probe techniques, where an initial laser pulse (the pump) initiates a reaction and a subsequent, delayed pulse (the probe) interrogates the system, chemists can map the kinetic and structural evolution of a reaction on timescales ranging from femtoseconds to seconds.

For a molecule like this compound, reactions such as nucleophilic substitution, elimination, or photodissociation would likely proceed through various transient intermediates. These could include carbocations, radical species, or bridged halonium ions. Time-resolved techniques like transient absorption spectroscopy, time-resolved infrared spectroscopy, or time-resolved electron spin resonance (for radical intermediates) would be instrumental in their identification. rsc.org

Hypothetical Application in Photodissociation:

The photodissociation of similar bromo-alcohols has been studied using techniques like resonance-enhanced multiphoton ionization (REMPI) to detect atomic fragments. chemchart.com A hypothetical photodissociation study of this compound could involve excitation with a UV laser pulse (e.g., at 193 nm or 234 nm), leading to the cleavage of the carbon-bromine or carbon-chlorine bond. The resulting radical fragments could be detected and their energy states analyzed.

Table 1: Hypothetical Transient Species in Reactions of this compound and Suitable Detection Methods

Potential Reaction TypePlausible Transient IntermediatePotential Time-Resolved TechniqueInformation Gained
Nucleophilic Substitution (SN1-like)Secondary Carbocation (+CH(CH2Br)(CH2OH))Femtosecond Transient AbsorptionFormation and decay kinetics of the carbocation.
Base-induced EliminationCarbanion or Concerted Transition StateTime-Resolved Infrared SpectroscopyChanges in vibrational modes corresponding to C-H and C-X bond weakening.
Photodissociation (C-Br cleavage)Bromo-chloro-propyl radical and Br• atomTime-Resolved ESR / REMPIIdentification of radical structures; quantum yield of bond fission. chemchart.com
Intramolecular SubstitutionBridged Bromonium/Chloronium IonPicosecond Transient AbsorptionObservation of the cyclic intermediate characteristic of neighboring group participation.

In a concerted dissociative mechanism, the transfer of an electron and the cleavage of a bond occur simultaneously. rsc.org Conversely, a stepwise mechanism involves the formation of a radical anion intermediate which has a lifetime longer than bond vibration time (~10⁻¹³ s) before bond cleavage occurs. rsc.org Time-resolved spectroscopy is essential to distinguish between these pathways by attempting to directly observe the proposed intermediate.

Isotopic Labeling Studies for Reaction Mechanism Delineation

Isotopic labeling is a definitive method for tracing the pathways of atoms and bonds throughout a chemical reaction. By replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H (D), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), researchers can follow the label's position in the products. uou.ac.in The location of the isotopic label, determined by techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, provides unambiguous evidence for specific bond-forming and bond-breaking events.

This technique is particularly valuable for distinguishing between competing reaction mechanisms, such as SN1 and SN2, or for verifying the occurrence of molecular rearrangements.

Illustrative Application: Hydrolysis of this compound

The hydrolysis of this compound could proceed through several pathways. To elucidate the mechanism, one could perform the reaction in water labeled with the ¹⁸O isotope (H₂¹⁸O).

Direct SN2 Attack: If a water molecule attacks the carbon bearing the chlorine atom (C2) via an SN2 mechanism, the resulting product, 3-bromo-1,2-propanediol, would have the ¹⁸O label at the C2 position. This proceeds with an inversion of stereochemistry at the reaction center. edscl.in

Neighboring Group Participation: The bromine atom could act as an internal nucleophile, displacing the chloride to form a cyclic bromonium ion intermediate. A subsequent attack by H₂¹⁸O at either C2 or C3 would open the ring. The position of the ¹⁸O label in the final diol product(s) would reveal the nature of this ring-opening step.

Epoxide Intermediate Formation: Under basic conditions, intramolecular attack by the alkoxide could displace the chloride to form 3-bromo-1,2-epoxypropane. Subsequent hydrolysis (with H₂¹⁸O) would open the epoxide ring, and the position of the ¹⁸O label would distinguish between attack at the more or less substituted carbon. A similar mechanism is observed in the decomposition of 3-chloropropane-1,2-diol via a glycidol (B123203) intermediate. agriculturejournals.cz

Table 2: Illustrative Isotopic Labeling Scheme for Mechanistic Studies of this compound

Labeled Reactant/ReagentReaction StudiedAnalytical TechniqueMechanistic Question Addressed
3-Bromo-2-chloro-1-propan(¹⁸O)-olBase-induced cyclizationGC-MSDoes the alcohol oxygen act as the nucleophile to form an epoxide?
3-Bromo-2-chloro-1,1-D₂-propan-1-olElimination Reaction¹H NMR / ¹³C NMRDoes elimination proceed via an E1cB mechanism involving deprotonation at C1?
H₂¹⁸O (Solvent)SolvolysisLC-MS/MSWhat is the site of nucleophilic attack (C2 or C3)? Does rearrangement occur?
3-Bromo-2-chloro-(2-¹³C)-propan-1-olReaction with Nucleophile¹³C NMRTracking the fate of the carbon skeleton to detect rearrangements.

By using isotopically labeled molecules, the ambiguity often present in kinetic or stereochemical studies can be resolved, providing a clear and detailed picture of the reaction mechanism. uou.ac.in

Computational Chemistry and Theoretical Modeling

Ab Initio Calculations for Molecular Conformations and Energetics

Ab initio calculations, which are based on first principles of quantum mechanics, are instrumental in determining the stable conformations of a molecule and their relative energies. For a flexible molecule like 3-bromo-2-chloropropan-1-ol, rotation around the C-C single bonds gives rise to various conformers.

Theoretical studies on analogous molecules, such as 2-chloroethanol and 2-bromoethanol, have successfully used ab initio methods like the second-order Møller-Plesset perturbation theory (MP2) to identify stable isomers. acs.orgacs.org For these simpler haloalcohols, several stable conformers were found, with their stability being significantly influenced by intramolecular interactions. acs.orgacs.org By analogy, it is expected that this compound would also possess multiple stable conformers. The relative energies of these conformers would be determined by the interplay of steric hindrance between the bulky bromine and chlorine atoms, the hydroxyl group, and dipole-dipole interactions.

Table 1: Representative Data of Conformational Analysis for Analogous Haloalcohols

Conformer Dihedral Angle (X-C-C-O) Relative Energy (kcal/mol) Method/Basis Set
Gauche ~60° 0.00 MP2/6-311++G(2d,2p)
Trans 180° >1.00 MP2/6-311++G(2d,2p)

Note: This table is illustrative and based on typical findings for small haloalcohols like 2-chloroethanol. The gauche conformer is often found to be the most stable due to the formation of an intramolecular hydrogen bond.

Density Functional Theory (DFT) Studies of Intramolecular Hydrogen Bonding

Density Functional Theory (DFT) is a widely used computational method that can accurately predict molecular geometries and vibrational frequencies, making it particularly suitable for studying non-covalent interactions like hydrogen bonding. mdpi.comsemanticscholar.org In this compound, an intramolecular hydrogen bond can form between the hydroxyl hydrogen (donor) and one of the halogen atoms (acceptor), or the oxygen atom of the hydroxyl group.

Studies on 2-chloroethanol and 2-bromoethanol using DFT methods, such as B3LYP, have shown that intramolecular hydrogen bonding plays a crucial role in stabilizing the most stable conformers. acs.orgacs.org The presence of such a bond leads to a cyclic-like structure, which has a lower energy compared to other conformers where this interaction is absent. acs.orgacs.org The strength of the hydrogen bond would depend on the geometry of the conformer and the electronegativity of the halogen acceptor. For this compound, it is anticipated that the gauche conformers would be stabilized by an O-H···Br or O-H···Cl intramolecular hydrogen bond. DFT calculations would be essential to determine which halogen is the preferred hydrogen bond acceptor and to quantify the energetic stabilization provided by this interaction.

Transition State Modeling for Reaction Pathway Prediction and Optimization

Transition state modeling is a computational technique used to study the mechanism of chemical reactions by identifying the structure and energy of the transition state—the highest energy point along the reaction coordinate. This information is vital for predicting reaction rates and understanding reaction pathways.

For this compound, a potential reaction of interest is its conversion to an epoxide via intramolecular nucleophilic substitution (a Williamson ether synthesis-type reaction), where the hydroxyl group, upon deprotonation, attacks the carbon bearing one of the halogens. Transition state modeling could elucidate the preferred pathway for this cyclization. It would help determine whether the attack occurs at the carbon bearing the bromine or the chlorine, and which pathway has a lower activation energy. Such calculations are critical for optimizing reaction conditions to favor the desired product. While specific transition state models for this reaction are not available in the literature, the general mechanism for halohydrin cyclization is well-established. masterorganicchemistry.comyoutube.com

Solvation Theory Applications in the Context of Halogenated Alcohol Systems

The properties and reactivity of a molecule can be significantly altered by the solvent. Solvation theory, through computational models like the Polarizable Continuum Model (PCM), allows for the study of these effects. These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in solution.

For a polar molecule like this compound, the choice of solvent would influence its conformational equilibrium. In polar solvents, conformers with a larger dipole moment will be preferentially stabilized. Furthermore, solvents capable of hydrogen bonding can compete with the intramolecular hydrogen bond, potentially leading to a different conformational preference compared to the gas phase. A theoretical study on halogen bonding in various solvents indicated that the strength of these interactions can be significantly modulated by the polarity of the medium. researchgate.net Computational studies applying solvation models would be necessary to predict how the conformational landscape and reactivity of this compound change in different solvent environments.

Validation and Refinement of Theoretical Predictions with Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical predictions with experimental data. This synergy allows for the refinement of computational models, leading to more accurate predictions. For halogenated alcohols, experimental techniques such as microwave spectroscopy, electron diffraction, and vibrational spectroscopy (infrared and Raman) can provide precise information about molecular geometry, conformational energies, and vibrational frequencies.

In the case of 2-chloroethanol and 2-bromoethanol, computational results have been compared with experimental Penning ionization electron spectra and He I ultraviolet photoelectron spectra. acs.orgacs.org This comparison allowed for the assignment of spectral bands and provided experimental validation for the predicted electronic structure and the effects of intramolecular hydrogen bonding. acs.orgacs.org Should experimental data for this compound become available, it would be invaluable for validating and refining theoretical models of its structure and energetics.

Green Chemistry Principles in the Synthesis and Application of 3 Bromo 2 Chloropropan 1 Ol

Sustainable Synthetic Protocols for Halogenated Alcohols

The synthesis of halogenated alcohols, including 3-bromo-2-chloropropan-1-ol, is increasingly being scrutinized through the lens of green chemistry. Traditional methods often involve hazardous reagents and produce significant waste, prompting the development of more sustainable alternatives.

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org In the context of this compound synthesis, maximizing atom economy is crucial for reducing waste.

For instance, the reaction of allyl chloride with hypobromous acid can produce a mixture containing 2-bromo-3-chloropropan-1-ol and this compound. researchgate.net While effective, this method's atom economy can be impacted by the formation of isomeric byproducts. Addition reactions, where all reactant atoms are incorporated into the final product, inherently have a 100% atom economy and represent an ideal synthetic route. savemyexams.com

Strategies to minimize waste in chemical production are critical. usi.edubu.edu This includes the careful selection of reagents and reaction conditions to reduce the formation of unwanted byproducts and the implementation of recycling programs for solvents and catalysts.

Table 1: Comparison of Atom Economy in Different Reaction Types

Reaction TypeDescriptionInherent Atom Economy
Addition Reactants combine to form a single product.100% savemyexams.com
Substitution Part of one molecule is replaced by another atom or group.Less than 100% mrcolechemistry.co.uk
Elimination A small molecule is removed from a larger one.Less than 100%
Rearrangement The atoms of a molecule are rearranged to form a new isomer.100%

This table illustrates the inherent atom economy of different reaction types, highlighting the efficiency of addition reactions.

Utilization of Renewable Feedstocks and Bio-based Resources

The shift from petrochemical-based feedstocks to renewable resources is a key aspect of sustainable chemistry. libretexts.orgrsc.org Biomass, such as carbohydrates from corn or sugarcane, and vegetable oils, offer a promising alternative for the production of chemical building blocks. libretexts.orgmdpi.comresearchgate.net For example, glycerol (B35011), a byproduct of biodiesel production, can be converted into allyl alcohol, a potential precursor for halogenated propanols. mdpi.com The use of renewable feedstocks not only reduces reliance on fossil fuels but also has the potential to create more biodegradable products. libretexts.org

Development of Catalytic Processes for Reduced Stoichiometric Reagent Use

Catalytic processes are a cornerstone of green chemistry, as they can significantly reduce the amount of reagents needed for a chemical transformation. Catalysts increase the rate of a reaction without being consumed, thereby minimizing waste. sci-hub.se In the synthesis of halohydrins, catalytic methods can replace the use of stoichiometric amounts of hazardous reagents. For example, the development of catalysts for the conversion of epoxides to vicinal halohydrins offers a more atom-economical and environmentally friendly route. lookchem.com The use of water-stable Lewis acid catalysts, such as lanthanide triflates, has also shown promise in reducing the environmental impact of certain reactions. rsc.org

Innovative Green Chemistry Techniques in Chemical Transformations

Beyond the selection of feedstocks and reagents, the application of innovative technologies can further enhance the sustainability of chemical processes.

Microwave and Ultrasound-Assisted Synthesis

Microwave and ultrasound irradiation are alternative energy sources that can accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.govscispace.com

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating. scispace.com This technique has been successfully applied to a variety of organic reactions, including hydrolysis and multicomponent reactions, often with reduced solvent usage or under solvent-free conditions. scispace.com

Ultrasound-assisted synthesis , or sonochemistry, utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. The collapse of cavitation bubbles creates localized high temperatures and pressures, leading to increased mass transfer and reaction rates. nih.govmdpi.comnih.govunito.it This method has been shown to be effective in the synthesis of various heterocyclic compounds and can reduce reaction times and the amount of solvent required. mdpi.comnih.gov

Table 2: Comparison of Conventional and Alternative Synthesis Methods

FeatureConventional HeatingMicrowave-AssistedUltrasound-Assisted
Energy Source Thermal conduction/convectionMicrowave irradiation scispace.comAcoustic cavitation nih.gov
Heating Slow, non-uniformRapid, uniform scispace.comLocalized hot spots
Reaction Time Often longSignificantly reduced scispace.comSignificantly reduced mdpi.com
Yields VariableOften improved nih.govOften improved nih.gov
Solvent Use Often requires large volumesReduced or solvent-free scispace.comReduced mdpi.com

This table provides a comparative overview of conventional heating versus microwave and ultrasound-assisted synthesis techniques, highlighting the green chemistry benefits of the alternative methods.

Biocatalysis and Enzyme-Mediated Reactions

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. acs.orgnih.gov Enzymes operate under mild conditions of temperature and pH, reducing energy consumption and the need for harsh reagents. acs.org

Halohydrin dehalogenases (HHDHs) are a particularly relevant class of enzymes for the synthesis of halogenated alcohols. nih.govresearchgate.netnih.gov These enzymes can catalyze the reversible conversion of epoxides to halohydrins with high enantioselectivity, enabling the production of optically pure compounds. nih.govnih.gov The use of HHDHs can be part of a chemoenzymatic cascade, where a chemical reaction is followed by an enzymatic one, to produce valuable chiral intermediates. nih.gov For example, the reduction of a ketone can be achieved using an alcohol dehydrogenase (ADH) and then converted to a cyanohydrin using an HHDH. acs.orgnih.gov

The high stereo-, regio-, and chemoselectivity of enzymes often eliminates the need for protecting groups, further simplifying synthetic routes and reducing waste. acs.orgnih.gov

Photo-catalysis and Mechanochemistry Approaches

The pursuit of greener synthetic routes for halogenated compounds such as this compound has led to the exploration of innovative activation methods like photo-catalysis and mechanochemistry. These approaches offer significant advantages over conventional methods by often operating under milder conditions, reducing solvent use, and potentially increasing selectivity, thereby aligning with the core tenets of green chemistry.

Photo-catalysis utilizes light to initiate chemical reactions, often employing a photocatalyst that can absorb light and transfer the energy to the reactants. aminer.cn This method can generate highly reactive intermediates, such as radicals, under ambient temperature and pressure, which can be beneficial for the halogenation of complex molecules. rsc.org For the synthesis of vicinal halohydrins, visible-light-mediated photocatalysis presents a promising strategy. mdpi.com For instance, the photocatalytic halogenation of allylic alcohols can be a potential pathway to synthesize compounds like this compound. rsc.orgorganic-chemistry.org Research in this area has demonstrated the conversion of alcohols to the corresponding bromides and iodides in good yields with excellent functional group tolerance using visible-light photoredox catalysis. aminer.cn

While direct photocatalytic synthesis of this compound is not extensively documented in current literature, analogous reactions provide a strong basis for its feasibility. The key would be the selective introduction of both bromine and chlorine atoms across a double bond or the substitution of a hydroxyl group in a suitable precursor. For example, a visible-light-mediated approach could be envisioned starting from an allylic alcohol, where a photocatalyst, upon irradiation, facilitates the formation of halogen radicals that add to the double bond.

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical transformations, often in the absence of a solvent or with minimal solvent (liquid-assisted grinding). nih.govrsc.org This technique can lead to the formation of novel products, enhance reaction rates, and improve the sustainability of chemical processes by reducing waste. beilstein-journals.org The application of mechanochemistry to organic synthesis has been shown to be effective for various reactions, including halogenations. nih.gov For instance, the halogenation of aryl compounds and the dihalogenation of compounds with carbon-carbon double and triple bonds have been successfully carried out under mechanochemical conditions. beilstein-journals.org

The mechanochemical synthesis of this compound could potentially be achieved through the solid-state reaction of a suitable precursor, such as an epoxide or an alkene, with halogenating agents. A study demonstrated the efficient halogenation of alcohols under ball milling conditions using polyvinyl chloride (PVC) as a chlorination reagent in combination with a triboelectric catalyst. chemrxiv.org This suggests that similar strategies could be developed for the bromo- and chloro-functionalization required for the synthesis of this compound.

The following table summarizes potential green chemistry approaches for the synthesis of vicinal halohydrins, which could be adapted for this compound.

Table 1: Potential Green Chemistry Approaches for Vicinal Halohydrin Synthesis

Method Precursor Example Reagents/Conditions Potential Advantages
Photo-catalysis Allylic Alcohol Visible light, Photocatalyst (e.g., Ru(bpy)₃Cl₂), Halogen source Mild reaction conditions, High selectivity, Reduced byproducts
Mechanochemistry Epoxide Halogenating agent (e.g., N-halosuccinimide), Ball milling Solvent-free or reduced solvent, High efficiency, Potentially novel reactivity

Process Intensification and Optimization for Environmental Impact Reduction

Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. polimi.it For the synthesis of this compound, process intensification strategies can significantly reduce its environmental footprint by improving reaction efficiency, minimizing waste, and enhancing safety.

One of the key technologies in process intensification is flow chemistry . polimi.it Performing reactions in continuous-flow reactors offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. polimi.it The synthesis of halohydrins can be adapted to flow systems, which can lead to higher yields and purity of the product. acs.orgacs.org For example, the continuous-flow synthesis of 3-hydroxyazetidinium chloride from epichlorohydrin, a related starting material, demonstrated higher efficiency compared to batch methods. acs.org A similar setup could be envisioned for the continuous production of this compound, allowing for better control of the halogenation steps and minimizing the formation of side products.

Biocatalysis represents another powerful tool for the green synthesis and process optimization of chiral compounds, including halohydrins. unipd.it Enzymes, such as halohydrin dehalogenases (HHDHs), can catalyze reactions with high chemo-, regio-, and enantioselectivity under mild conditions. rsc.orgacs.org HHDHs are particularly relevant as they can be used for the kinetic resolution of racemic halohydrins to produce enantiomerically pure compounds, which are valuable intermediates in the pharmaceutical industry. acs.orgresearchgate.net The integration of biocatalysis with flow chemistry can lead to highly efficient and sustainable processes. For instance, immobilized enzymes in a packed-bed reactor can be used for continuous production, allowing for easy separation of the catalyst from the product stream and catalyst recycling. acs.org

The optimization of reaction conditions, such as solvent choice and catalyst loading, is also crucial for reducing the environmental impact. The use of greener solvents, such as ionic liquids or deep eutectic solvents, has been explored for the synthesis of vicinal halohydrins, showing improved reaction times and yields. oup.comoup.comresearchgate.net Furthermore, the development of robust and recyclable catalysts, whether they are photocatalysts, organocatalysts, or enzymes, is a key aspect of process optimization.

The table below outlines some process intensification and optimization strategies applicable to halohydrin synthesis.

Table 2: Process Intensification and Optimization Strategies for Halohydrin Synthesis

Strategy Technology/Method Key Advantages
Process Intensification Flow Chemistry Enhanced heat and mass transfer, Improved safety, Higher yields and purity
Biocatalysis (e.g., with HHDHs) High selectivity (chemo-, regio-, enantio-), Mild reaction conditions, Production of chiral compounds
Process Optimization Green Solvents (e.g., Ionic Liquids) Reduced environmental impact, Potentially improved reaction rates and yields
Catalyst Recycling Reduced waste and cost, Improved process sustainability

By adopting these green chemistry principles, the synthesis and application of this compound can be made more sustainable, aligning with the broader goals of environmentally conscious chemical manufacturing.

Environmental Transformation and Degradation Pathways Academic Focus

Abiotic Transformation Processes in Environmental Compartments

Abiotic degradation, driven by chemical and physical factors, represents a primary route for the transformation of 3-Bromo-2-chloropropan-1-ol in the environment, particularly in aquatic systems.

Photodegradation is a significant degradation pathway for many environmental contaminants. diva-portal.org However, specific kinetic studies and product identification for the photodegradation of this compound are not extensively documented in publicly available literature. General principles of photochemistry for halogenated aliphatic compounds suggest that the carbon-bromine (C-Br) bond, being weaker than the carbon-chlorine (C-Cl) bond, would be more susceptible to photolytic cleavage. diva-portal.org This initial cleavage would result in the formation of highly reactive radical species, which would then undergo further reactions with surrounding environmental constituents. While many organic pollutants are known to degrade under ultraviolet (UV) light, a comprehensive understanding of the degradation kinetics and the identity of the resulting transformation products for this specific compound under natural sunlight conditions remains an area for further research. diva-portal.org

In aquatic environments, this compound is subject to degradation via hydrolysis. Polyhalogenated propanes can undergo both neutral (water-mediated) and base-mediated hydrolysis. epa.goveuropa.eu The degradation can proceed through two primary competing pathways: nucleophilic substitution and elimination (dehydrohalogenation). epa.gov

Nucleophilic Substitution: This pathway involves the displacement of the halogen atoms by a water molecule or hydroxide (B78521) ion. Due to the greater reactivity of bromine, the C-Br bond is more readily cleaved than the C-Cl bond. epa.govresearchgate.net This substitution leads to the formation of intermediate haloalcohols and halohydrins, which can ultimately hydrolyze to glycerol (B35011). europa.eueuropa.eu

Elimination (Dehydrohalogenation): This pathway, which is pH-dependent and becomes more significant under alkaline conditions, involves the removal of a hydrogen atom and a halogen atom to form an alkene. epa.goveuropa.eu This can result in the formation of unsaturated compounds like 2-bromo-3-chloro-1-propene or 2-chloro-3-hydroxy-1-propene. europa.euviu.ca

The rate of hydrolysis for compounds containing bromine is generally faster than for their chlorinated analogs. For instance, the hydrolysis rate for 2-bromo-3-chloropropanol was estimated to be three times greater than that of 2,3-dichloro-1-propanol. epa.gov

Table 1: Potential Hydrolytic Degradation Pathways and Products of this compound

Pathway Conditions Key Intermediates Final Products Citation
Nucleophilic Substitution Neutral or base-mediated Halohydrins (e.g., 3-chloro-1,2-propanediol), Epoxides (e.g., Glycidol) Glycerol europa.eu, europa.eu

| Elimination (Dehydrohalogenation) | Base-mediated | 2-bromo-3-chloro-1-propene | 2-chloro-3-hydroxy-1-propene | europa.eu, viu.ca |

Biotransformation Mechanisms of Halogenated Alcohols in Environmental Systems

Microbial activity is crucial for the complete mineralization of many halogenated organic pollutants.

Microorganisms have evolved specific enzymatic machinery to break down halogenated compounds. For halogenated alcohols, degradation is often initiated by enzymes that cleave the carbon-halogen bond. tandfonline.com In bacteria, the metabolism of related compounds like 3-monochloro-1,2-propanediol can proceed via a halohydrin dehalogenase, which generates the epoxide intermediate, glycidol (B123203). nih.gov This epoxide is highly reactive and can be further metabolized. Another potential pathway involves the initial oxidation of the primary alcohol group by alcohol dehydrogenases, followed by dehalogenation. nih.gov Cometabolic degradation, where the compound is degraded by enzymes produced for other purposes, is also a known mechanism for recalcitrant molecules like 1,2,3-trichloropropane (B165214), often involving monooxygenases from propane-oxidizing bacteria. researchgate.net The resulting metabolites from these pathways are typically simpler, less halogenated compounds that can enter central metabolic cycles.

The key enzymes in the biotransformation of halogenated alcohols are dehalogenases. nih.govresearchgate.net Hydrolytic dehalogenases, particularly haloalkane dehalogenases, are well-studied and catalyze the cleavage of a carbon-halogen bond to produce an alcohol, a halide ion, and a proton. nih.gov These enzymes often exhibit broad substrate specificity, enabling them to act on a variety of halogenated pollutants. asm.orgnih.gov

The substrate specificity is determined by the architecture of the enzyme's active site and access tunnels. nih.gov Some dehalogenases show a preference for brominated over chlorinated substrates, which is relevant for this compound. asm.org For example, the haloalkane dehalogenase DmmA, identified from a marine metagenome, possesses an unusually large active site and demonstrates exceptionally broad substrate specificity, degrading pollutants like 1,2-dibromo-3-chloropropane (B7766517). asm.org The activity of haloalcohol dehalogenases can vary significantly depending on the specific substrate; for instance, some show high specificity towards 1,3-dihalogenated propanols, while others have higher activity towards brominated alcohols compared to chlorinated ones. kent.ac.uk

Table 2: Key Enzyme Classes in the Biotransformation of Halogenated Alcohols

Enzyme Class Catalytic Action Relevance to this compound Citations
Haloalkane Dehalogenase Hydrolytic cleavage of C-X bond Primary mechanism for removing bromine and chlorine atoms. researchgate.net, nih.gov
Halohydrin Dehalogenase Intramolecular substitution forming an epoxide Potential pathway to form glycidol or a related bromo-chloro-epoxide. nih.gov
Monooxygenase Incorporation of oxygen into the molecule Potential initial step in cometabolic degradation. researchgate.net

| Alcohol Dehydrogenase | Oxidation of the alcohol group | Can initiate degradation, leading to a halogenated aldehyde or acid. | nih.gov |

Comparative Environmental Fate Studies of Related Halogenated Propane (B168953) Derivatives

The environmental fate of this compound can be understood by comparing it with structurally similar compounds. The type, number, and position of halogen atoms, along with other functional groups, significantly influence degradation pathways and rates. epa.govtandfonline.com

Compared to its non-hydroxylated analog, 1-bromo-2-chloropropane, the alcohol group in this compound increases water solubility and provides a site for enzymatic oxidation. In comparison to 1,2,3-trichloropropane (TCP), a persistent groundwater pollutant, this compound is expected to be more susceptible to both abiotic hydrolysis and biotic degradation. tandfonline.comnih.gov The presence of the C-Br bond makes it more reactive than chlorinated-only analogues like 1,3-dichloro-2-propanol. epa.gov

Studies on 1,2-dibromo-3-chloropropane (DBCP) show that it undergoes both hydrolysis and microbial degradation, with pathways leading to glycerol or unsaturated alcohols, similar to what is expected for this compound. europa.eueuropa.eu However, the specific rates and product distributions will differ based on the precise molecular structure. The degradation of polyhalogenated aliphatics often involves a complex interplay of substitution and elimination reactions, with the favored pathway depending on both the compound's structure and environmental conditions like pH. epa.govnih.gov

Table 3: Comparative Environmental Fate Aspects of Halogenated Propane Derivatives

Compound Key Structural Features Primary Degradation Pathways Expected Relative Reactivity Citations
This compound Primary alcohol, vicinal Cl and Br Hydrolysis, Dehydrohalogenation, Microbial dehalogenation/oxidation High epa.gov, europa.eu
1,2,3-Trichloropropane (TCP) Three Cl atoms, no OH group Reductive dechlorination, Cometabolic oxidation Low (persistent) nih.gov, tandfonline.com
1,3-Dichloro-2-propanol Secondary alcohol, two Cl atoms Microbial degradation, Hydrolysis Moderate kent.ac.uk
2,3-Dibromo-1-propanol Primary alcohol, two Br atoms Hydrolysis, Microbial degradation Very High epa.gov, europa.eu

| 1,2-Dibromo-3-chloropropane (DBCP) | Three halogen atoms (2 Br, 1 Cl), no OH group | Hydrolysis, Microbial degradation | High | asm.org, europa.eu |

Future Directions and Emerging Research Areas

Integration of Artificial Intelligence and Machine Learning in Halogenated Alcohol Research

The application of Artificial Intelligence (AI) and Machine Learning (ML) is poised to revolutionize how the synthesis and reactions of 3-Bromo-2-chloropropan-1-ol are approached. ML algorithms can analyze vast datasets from previous experiments to predict reaction outcomes with high accuracy, significantly reducing the time and resources required for process optimization.

For the synthesis of this compound, ML models could be trained to predict yield and isomeric purity (e.g., minimizing the formation of 2-bromo-3-chloropropan-1-ol) based on input parameters such as temperature, catalyst loading, solvent, and reactant concentrations. Furthermore, when using this compound as a reactant, predictive models can determine the chemoselectivity of a reaction—forecasting whether the bromide, chloride, or alcohol moiety will react under a specific set of conditions. This predictive power is invaluable for planning complex, multi-step syntheses where precise control over reactivity is paramount.

Table 1: Comparison of Traditional vs. ML-Driven Optimization for the Synthesis of this compound
ParameterTraditional Approach (e.g., Design of Experiments)ML-Driven Approach (e.g., Bayesian Optimization)
Methodology Systematic variation of parameters across a predefined experimental grid.Algorithm iteratively suggests the next experiment based on results of previous experiments to maximize a target objective (e.g., yield).
Number of Experiments Potentially high (e.g., 50-100) to cover the parameter space.Significantly reduced (e.g., 15-25) as the model quickly identifies optimal regions.
Outcome Prediction Relies on statistical analysis after all experiments are completed.Provides real-time prediction of reaction yield and selectivity to guide the experimental campaign.
Resource Efficiency Moderate to low; consumes more reagents and instrument time.High; minimizes waste and accelerates discovery of optimal conditions.

Development of Novel Catalytic Systems for Highly Efficient and Selective Synthesis

While classical methods for producing this compound exist, future research is heavily focused on developing advanced catalytic systems that offer superior control over selectivity. The key challenges are achieving high regioselectivity (ensuring the correct placement of bromine and chlorine) and, critically, enantioselectivity, as the C2 position is a stereocenter.

Emerging areas of catalyst development include:

Asymmetric Organocatalysis: Designing chiral small-molecule catalysts (e.g., based on proline or cinchona alkaloids) that can orchestrate the enantioselective halohydroxylation of a precursor like allyl chloride, yielding an enantiomerically enriched form of this compound.

Single-Atom Catalysts (SACs): Engineering catalysts where individual metal atoms are dispersed on a support. A bimetallic SAC could potentially be designed to selectively activate different halogen sources, facilitating a one-pot, highly regioselective synthesis.

Metal-Organic Frameworks (MOFs): Utilizing the tunable porous environment of MOFs to act as "nanoreactors." By modifying the organic linkers or metal nodes within the MOF, it may be possible to create catalytic sites that pre-organize the substrate and reagents for a desired stereochemical outcome.

Table 2: Hypothetical Catalytic Systems for Selective Synthesis of this compound
Catalyst TypeProposed ReactionTarget SelectivityPotential Advantages
Chiral Lewis Acid (e.g., Ti-TADDOL) Asymmetric ring-opening of an epoxide with a chloride source, followed by bromination.Enantioselectivity (>95% ee)High enantiomeric purity for chiral drug synthesis.
Phase-Transfer Catalyst (Chiral Quaternary Ammonium (B1175870) Salt) Halohydroxylation of allyl bromide with a hypochlorite (B82951) source.Regioselectivity and EnantioselectivityMild reaction conditions, operational simplicity.
Enzyme (Engineered Halohydrin Dehalogenase) Kinetic resolution of racemic this compound.Enantioselectivity (E > 100)Exceptional selectivity under aqueous, ambient conditions.

Exploration of Bio-based Production Routes for Halogenated Propanols

In alignment with global sustainability goals, a significant future direction is the development of biosynthetic pathways to produce this compound from renewable feedstocks. This approach, centered on metabolic engineering and enzymatic catalysis, aims to replace petroleum-derived precursors with bio-based alternatives like glycerol (B35011), a low-cost byproduct of biodiesel production.

The research would involve a multi-step strategy:

Enzyme Discovery and Engineering: Identifying or engineering enzymes, particularly halogenases (such as haloperoxidases), that can catalyze the specific introduction of bromide and chloride ions onto a C3 backbone. A major scientific hurdle is achieving control over the regioselectivity of two different halogens using biological catalysts.

Metabolic Pathway Construction: Assembling a novel metabolic pathway in a microbial host (e.g., Escherichia coli or Saccharomyces cerevisiae). This pathway would convert a central metabolite like glycerol into a suitable precursor, which is then acted upon by the engineered halogenating enzymes.

Table 3: Hypothetical Biosynthetic Pathway from Glycerol to this compound
StepSubstrateEnzyme Class (Hypothetical)Product / Intermediate
1GlycerolEngineered DehydrataseAllyl Alcohol
2Allyl AlcoholEngineered Chloroperoxidase3-Chloropropane-1,2-diol
33-Chloropropane-1,2-diolEngineered Dehydratase/Isomerase1-Chloropropan-2-one
41-Chloropropan-2-oneEngineered Bromoperoxidase/ReductaseThis compound

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Kinetic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound requires tools that can monitor chemical changes in real-time. Advanced in situ spectroscopic techniques provide a window directly into the reaction vessel, allowing for the tracking of reactants, intermediates, products, and byproducts as they form and decay.

This data is crucial for kinetic analysis and mechanism elucidation. For instance, in situ NMR spectroscopy can distinguish between this compound and its isomer, 2-bromo-3-chloropropan-1-ol, allowing researchers to adjust reaction conditions on the fly to maximize the desired product. Similarly, techniques like ReactIR (FTIR) or Raman spectroscopy can monitor the disappearance of C=C bonds from a starting alkene and the simultaneous appearance of C-Cl, C-Br, and O-H vibrational modes, providing precise kinetic profiles that are essential for process scale-up and control.

Table 4: Application of In Situ Spectroscopic Techniques for Studying this compound Reactions
TechniqueInformation ObtainedSpecific Research Application
In Situ NMR Spectroscopy Structural information, quantification of isomers and byproducts.Monitoring regioselectivity in real-time during the synthesis from an alkene precursor.
In Situ FTIR/Raman Spectroscopy Functional group analysis, reaction kinetics.Tracking the rate of consumption of starting material and formation of the C-X and O-H bonds.
Process Analytical Technology (PAT) Probes Real-time concentration profiles.Optimizing reaction endpoints in an industrial-scale reactor to maximize yield and minimize downstream purification.
Stop-Flow UV-Vis Spectroscopy Kinetics of fast reactions involving chromophoric intermediates.Studying the mechanism of rapid, catalyzed halogenation steps on a millisecond timescale.

Design of Next-Generation Halogenated Building Blocks for Sustainable Chemical Industries

The unique trifunctional scaffold of this compound serves as an inspiration for the rational design of new, more advanced chemical building blocks. Future research will focus on modifying this core structure to create novel reagents with tailored reactivity and enhanced utility for sustainable chemical manufacturing.

The design principles for these next-generation building blocks include:

Tuning Reactivity: Systematically replacing the bromine and chlorine atoms with fluorine or iodine to create a library of C3 building blocks with a wide spectrum of halogen leaving group abilities.

Expanding Functionality: Incorporating additional functional groups, such as an azide (B81097) or a protected amine, to create tetrafunctional synthons for use in combinatorial chemistry and the rapid assembly of complex molecules.

Designing for Circularity: Developing derivatives of this compound that can be used to create polymers or materials designed for easier degradation and recycling, contributing to a circular economy. For example, creating monomers that contain cleavable linkages derived from the propanol (B110389) backbone.

Table 5: Hypothetical Next-Generation Building Blocks Inspired by this compound
Proposed StructureKey ModificationPotential Application
3-Iodo-2-chloropropan-1-olBromine replaced with IodineEnhanced reactivity in cross-coupling reactions (e.g., Suzuki, Sonogashira).
3-Azido-2-chloropropan-1-olBromine replaced with AzidePrecursor for "click chemistry" ligations and synthesis of nitrogen-containing heterocycles.
3-Bromo-2-fluoropropan-1-olChlorine replaced with FluorineBuilding block for the synthesis of fluorinated pharmaceuticals and agrochemicals.
Glycerol carbonate 3-bromo-2-chloro-propyl esterAlcohol functionalized with a cyclic carbonateMonomer for creating novel, potentially degradable polycarbonates and polyurethanes.

Q & A

Q. How can researchers optimize the synthesis of 3-bromo-2-chloropropan-1-ol to maximize yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For halogenated alcohols like this compound:

  • Temperature Control : Lower temperatures (0–5°C) may reduce side reactions like elimination or hydrolysis .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) can stabilize intermediates, while protic solvents (e.g., H₂O) may favor hydrolysis.
  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution efficiency.
  • Monitoring : Track reaction progress via TLC or GC-MS to identify optimal stopping points .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identify functional groups (e.g., -OH stretch at ~3200–3600 cm⁻¹, C-Br stretch at ~500–600 cm⁻¹) .
  • ¹H NMR : Assign peaks for adjacent halogens (e.g., δ 3.5–4.5 ppm for CH₂ groups adjacent to Br/Cl; splitting patterns reveal stereochemistry) .
  • Mass Spectrometry : Confirm molecular weight (MW = 189.44 g/mol) via ESI-MS or EI-MS, with fragmentation patterns distinguishing Br/Cl isotopes .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact. Use a fume hood for vapor control .
  • First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes); seek medical evaluation for ingestion .
  • Storage : Keep in a cool, dry place away from oxidizers and bases to prevent decomposition .

Q. How can researchers confirm the correct IUPAC nomenclature for structurally similar halogenated alcohols?

Methodological Answer:

  • Priority Rules : Apply IUPAC rules to assign the lowest possible numbers to halogens and the hydroxyl group. For this compound, the hydroxyl group (-OH) at position 1 takes priority, followed by Br (position 3) and Cl (position 2) .
  • Comparative Analysis : Cross-reference with databases like CAS or PubChem to validate naming conventions .

Advanced Research Questions

Q. How do the electronic effects of bromine and chlorine influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Halogen Electronegativity : Chlorine’s higher electronegativity (3.16 vs. Br: 2.96) polarizes the C-Cl bond more strongly, making it more reactive toward nucleophiles.
  • Leaving Group Ability : Bromine is a better leaving group (weaker C-Br bond), but steric hindrance at position 3 may slow substitution.
  • Experimental Design : Compare reaction rates with NaCN or NaN₃ in controlled SN2 conditions (e.g., DMSO solvent, 25°C) .

Q. What experimental strategies can mitigate the thermal instability of this compound during prolonged storage?

Methodological Answer:

  • Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) to prevent radical degradation .
  • Temperature Trials : Conduct accelerated aging studies (40–60°C) to model degradation pathways via GC-MS or HPLC .
  • pH Control : Maintain neutral pH to avoid acid-/base-catalyzed elimination reactions .

Q. How should researchers address contradictions in reported reaction outcomes involving this compound?

Methodological Answer:

  • Data Triangulation : Replicate experiments under identical conditions (solvent purity, catalyst batch).
  • Isolation of Variables : Test individual reaction components (e.g., trace moisture, oxygen) to identify confounding factors .
  • Computational Modeling : Use DFT calculations to predict competing reaction pathways (e.g., SN1 vs. SN2) .

Q. What analytical methods are recommended for identifying and quantifying byproducts in this compound synthesis?

Methodological Answer:

  • Chromatography : Employ HPLC with a C18 column and UV detection (λ = 210 nm) to separate halogenated byproducts .
  • NMR Spectroscopy : Use ²D-COSY or HSQC to resolve overlapping peaks in complex mixtures .
  • Mass Spectrometry Imaging (MSI) : Map spatial distribution of byproducts in reaction mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.